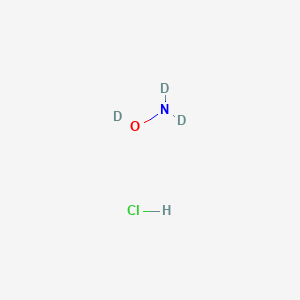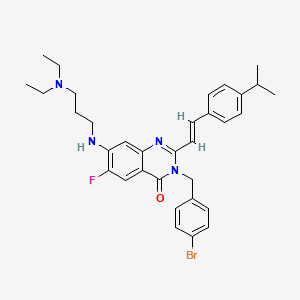
Blm-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Blm-IN-2 is a compound known for its inhibitory effects on Bloom’s Syndrome Protein (BLM). It exhibits an IC50 value of 0.8 μM and has shown efficacy in suppressing the proliferation, invasion, cell cycle arrest, and apoptosis of colorectal cancer cells. This makes this compound a potential candidate for colorectal cancer research .
Métodos De Preparación
The synthetic routes and reaction conditions for Blm-IN-2 involve several steps. The compound is synthesized through a series of chemical reactions, including the formation of intermediates and their subsequent conversion into the final product. The specific details of the synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods for this compound are also not widely available, as the compound is primarily used for research purposes .
Análisis De Reacciones Químicas
Blm-IN-2 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms of this compound.
Substitution: this compound can participate in substitution reactions, where certain functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Blm-IN-2 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of Bloom’s Syndrome Protein and its effects on DNA repair mechanisms.
Biology: The compound is utilized in biological studies to investigate its impact on cell proliferation, invasion, and apoptosis.
Medicine: this compound is being researched for its potential therapeutic applications in treating colorectal cancer and other types of cancer.
Mecanismo De Acción
Blm-IN-2 exerts its effects by inhibiting the activity of Bloom’s Syndrome Protein (BLM). BLM is a RECQ-family helicase involved in the dissolution of complex DNA structures and repair intermediates. This compound inhibits BLM’s ATPase-coupled DNA helicase activity by allosterically trapping a DNA-bound translocation intermediate. This inhibition disrupts the homologous recombination repair pathway, leading to increased DNA damage and cell death in cancer cells .
Comparación Con Compuestos Similares
Blm-IN-2 is unique in its specific inhibition of Bloom’s Syndrome Protein. Similar compounds include:
SY-5609: A compound that targets the same protein but with different binding properties and effects.
This compound stands out due to its potent inhibitory effects on colorectal cancer cells and its specific mechanism of action .
Propiedades
Fórmula molecular |
C33H38BrFN4O |
|---|---|
Peso molecular |
605.6 g/mol |
Nombre IUPAC |
3-[(4-bromophenyl)methyl]-7-[3-(diethylamino)propylamino]-6-fluoro-2-[(E)-2-(4-propan-2-ylphenyl)ethenyl]quinazolin-4-one |
InChI |
InChI=1S/C33H38BrFN4O/c1-5-38(6-2)19-7-18-36-31-21-30-28(20-29(31)35)33(40)39(22-25-10-15-27(34)16-11-25)32(37-30)17-12-24-8-13-26(14-9-24)23(3)4/h8-17,20-21,23,36H,5-7,18-19,22H2,1-4H3/b17-12+ |
Clave InChI |
ZTSBFUZGEKUIED-SFQUDFHCSA-N |
SMILES isomérico |
CCN(CC)CCCNC1=C(C=C2C(=C1)N=C(N(C2=O)CC3=CC=C(C=C3)Br)/C=C/C4=CC=C(C=C4)C(C)C)F |
SMILES canónico |
CCN(CC)CCCNC1=C(C=C2C(=C1)N=C(N(C2=O)CC3=CC=C(C=C3)Br)C=CC4=CC=C(C=C4)C(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



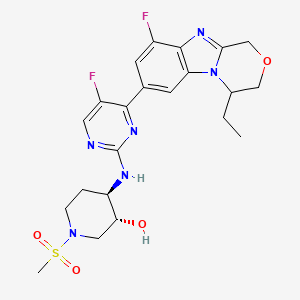

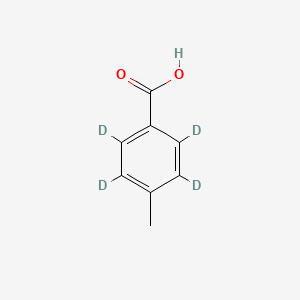


![[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin](/img/structure/B12391071.png)

![methyl 2-[(2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate](/img/structure/B12391084.png)
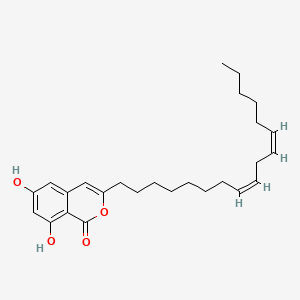
![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-[1-[(4-chlorophenyl)methyl]triazol-4-yl]-2,4-dioxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12391099.png)
